3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one
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Overview
Description
3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring with a tetrahydrocyclopenta-pyrido-pyrimidinone core, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a piperidine derivative with a suitable cyclopenta-pyrido-pyrimidinone precursor can be achieved using reagents such as dimethylformamide dimethylacetal (DMF-DMA) and heating under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and synthetic versatility.
Uniqueness
3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
11-piperidin-1-yl-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-14-12-11-6-4-5-10(11)9-16-13(12)17-15(18-14)19-7-2-1-3-8-19/h9H,1-8H2,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHLDRCENIGTKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=C4CCCC4=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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